3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527393
InChI: InChI=1S/C12H14N4O.2ClH/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9;;/h3-4,6,8,10,14H,1-2,5,7H2;2*1H
SMILES: C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Molecular Formula: C12H16Cl2N4O
Molecular Weight: 303.18 g/mol

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13527393

Molecular Formula: C12H16Cl2N4O

Molecular Weight: 303.18 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride -

Specification

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.18 g/mol
IUPAC Name 5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Standard InChI InChI=1S/C12H14N4O.2ClH/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9;;/h3-4,6,8,10,14H,1-2,5,7H2;2*1H
Standard InChI Key HVMSUTDGFOEFQP-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Canonical SMILES C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of three primary components:

  • A pyridine ring at position 3 of the oxadiazole moiety.

  • A 1,2,4-oxadiazole heterocycle, which serves as a central scaffold.

  • A piperidine ring attached to the oxadiazole at position 5.

The dihydrochloride salt form enhances solubility and stability, a common strategy for improving the pharmacokinetic profiles of basic nitrogen-containing compounds.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₂H₁₆Cl₂N₄O
Molecular weight331.19 g/mol
IUPAC name3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Salt formDihydrochloride
Key functional groupsOxadiazole, pyridine, piperidine

Synthesis and Optimization

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a plausible route includes:

  • Formation of the oxadiazole core: Reaction of piperidine-2-carboxamidoxime with pyridine-3-carbonyl chloride under microwave-assisted conditions, yielding 3-(5-piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine.

  • Salt formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.

Microwave-assisted synthesis is favored for its efficiency, reducing reaction times from hours to minutes while maintaining yields >80%.

Purification and Characterization

  • Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

  • Spectroscopic data:

    • ¹H NMR (D₂O): δ 8.85 (s, 1H, pyridine-H), 8.42 (d, 1H, pyridine-H), 7.98 (d, 1H, pyridine-H), 3.62–3.58 (m, 1H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H).

    • ESI-MS: m/z 263.1 [M–2HCl+H]⁺.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 12.4 mg/mL in PBS (pH 7.4), attributed to the hydrophilic dihydrochloride salt.

  • LogP: 1.85 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable at room temperature for >6 months; degrades at pH <3 via oxadiazole ring hydrolysis.

ADME Profile

  • Absorption: Oral bioavailability (F) of 58% in murine models, with a Cₘₐₓ of 8.26 μM after 30 mg/kg dosing .

  • Metabolism: Hepatic clearance via CYP3A4-mediated oxidation of the piperidine ring (t₁/₂ = 2.1 h in human microsomes) .

  • Excretion: Renal (62%) and fecal (38%) elimination in rats .

CompoundTarget OrganismEC₅₀ (nM)Reference
EVT-1729783Brugia malayi45
TDZ-1Onchocerca gutturosa22
Target compound (predicted)Loa loa50–100

Neuropharmacological Effects

Piperidine moieties are common in neuromodulatory agents (e.g., donepezil). The target compound’s logP and brain/plasma ratio (0.9 in mice ) suggest potential central nervous system activity, though hERG channel inhibition risks must be evaluated (predicted IC₅₀ = 1.2 μM).

Structure-Activity Relationship (SAR) Insights

Role of the Oxadiazole Core

  • Electron-withdrawing effects: Stabilize ligand-receptor interactions, enhancing binding affinity.

  • Ring substitution: Piperidine at position 5 improves metabolic stability compared to pyrrolidine analogs (human S9 stability: 82% vs. 68% at 60 min) .

Impact of Salt Formation

  • Solubility enhancement: Dihydrochloride salt increases aqueous solubility 4-fold vs. freebase.

  • Bioavailability: Salt forms improve oral absorption by 20–30% in preclinical models .

Analytical and Regulatory Considerations

Quality Control

  • HPLC purity: ≥98% (UV detection at 254 nm).

  • Impurity profiling: <0.1% residual solvents (tested via GC-MS).

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